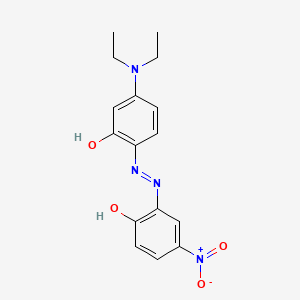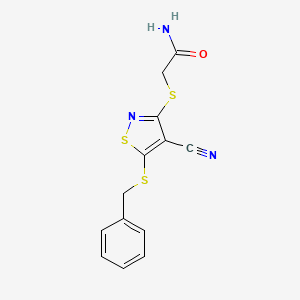
1-(2-(N-Propylcyclohexylamino)ethyl)guanidine sulfate hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(N-Propylcyclohexylamino)ethyl)guanidine sulfate hydrate is a complex organic compound that belongs to the class of guanidines Guanidines are known for their high basicity and ability to form hydrogen bonds, making them versatile in various chemical and biological applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(N-Propylcyclohexylamino)ethyl)guanidine sulfate hydrate typically involves the reaction of N-propylcyclohexylamine with an appropriate guanidylating agent. Commonly used guanidylating agents include thiourea derivatives, S-methylisothioureas, and carbodiimides. The reaction is usually carried out under mild conditions to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve a one-pot synthesis approach, which provides a straightforward and efficient method for producing guanidines. This method involves the use of N-chlorophthalimide, isocyanides, and amines to produce N-phthaloylguanidines, which are then converted to the desired guanidine compound .
Análisis De Reacciones Químicas
Types of Reactions
1-(2-(N-Propylcyclohexylamino)ethyl)guanidine sulfate hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the guanidine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the guanidine compound, while reduction may produce reduced forms with altered functional groups.
Aplicaciones Científicas De Investigación
1-(2-(N-Propylcyclohexylamino)ethyl)guanidine sulfate hydrate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as antihypertensive properties.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 1-(2-(N-Propylcyclohexylamino)ethyl)guanidine sulfate hydrate involves its interaction with molecular targets such as enzymes and receptors. The compound may act by inhibiting specific enzymes or binding to receptors, thereby modulating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 1-Ethylguanidine sulfate
- Methylguanidine hydrochloride
- 1,1,3,3-Tetramethylguanidine
- N-Benzylguanidine hydrochloride
Uniqueness
1-(2-(N-Propylcyclohexylamino)ethyl)guanidine sulfate hydrate is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activities, making it valuable for specific research and industrial applications .
Propiedades
Número CAS |
14156-84-4 |
|---|---|
Fórmula molecular |
C12H28N4O4S |
Peso molecular |
324.44 g/mol |
Nombre IUPAC |
[amino(azaniumylidene)methyl]-[2-[cyclohexyl(propyl)amino]ethyl]azanium;sulfate |
InChI |
InChI=1S/C12H26N4.H2O4S/c1-2-9-16(10-8-15-12(13)14)11-6-4-3-5-7-11;1-5(2,3)4/h11H,2-10H2,1H3,(H4,13,14,15);(H2,1,2,3,4) |
Clave InChI |
OGUANAQUSKNZKG-UHFFFAOYSA-N |
SMILES canónico |
CCCN(CC[NH2+]C(=[NH2+])N)C1CCCCC1.[O-]S(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


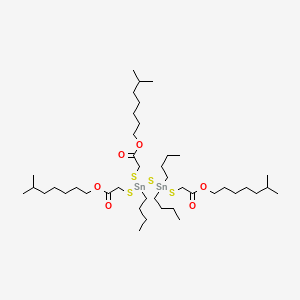
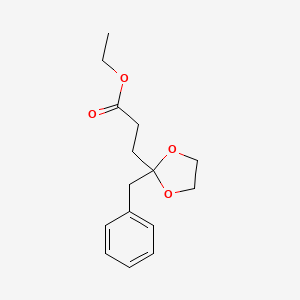
![diethyl-[2-[[4-(2-methylpropanoylamino)benzoyl]amino]ethyl]azanium;2-hydroxy-2-oxoacetate](/img/structure/B13735393.png)





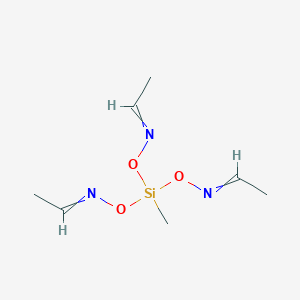
![n,n'-Methylenebis[n-(hydroxymethyl)acrylamide]](/img/structure/B13735430.png)

